

physicochemical properties of (4-Chlorophenyl) (phenyl)methanimine

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Compound of Interest

Compound Name: (4-Chlorophenyl)
(phenyl)methanimine

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An In-depth Technical Guide to the Physicochemical Properties of (4-Chlorophenyl) (phenyl)methanimine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(phenyl)methanimine, also known as N-(4-chlorophenyl)-1-phenylmethanimine, is a Schiff base, a class of organic compounds characterized by a carbon-nitrogen double bond. Imines are pivotal intermediates in a myriad of organic syntheses and are integral to the mechanisms of various biological processes. Their versatile reactivity makes them valuable synthons for the construction of nitrogen-containing heterocyclic compounds, many of which form the core of pharmacologically active molecules. A thorough understanding of the physicochemical properties of **(4-Chlorophenyl)(phenyl)methanimine** is paramount for its effective utilization in synthetic chemistry and drug discovery, enabling optimization of reaction conditions, development of purification strategies, and prediction of its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **(4-Chlorophenyl)(phenyl)methanimine**, alongside detailed, field-proven experimental protocols for their determination. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available

information and provides expert-driven estimations based on analogous compounds to offer a robust resource for researchers.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental identifiers.

Caption: 2D structure of **(4-Chlorophenyl)(phenyl)methanimine**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	N-(4-chlorophenyl)-1-phenylmethanimine
CAS Number	780-21-2[1]
Molecular Formula	C ₁₃ H ₁₀ ClN[1]
Molecular Weight	215.68 g/mol [1]
SMILES	ClC1=CC=C(C=C1)N=CC2=CC=CC=C2[1]
InChIKey	NWCAQYVAHZWHIO-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its behavior in both chemical and biological environments. These properties influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles in drug development, as well as reaction kinetics and purification methods in synthesis.

Table 2: Summary of Physicochemical Properties

Property	Value	Notes
Melting Point	Not available	A related compound, N-(4-chlorophenyl)-1-phenylethanamine, has a reported melting point of 88-90 °C.[2]
Boiling Point	Not available	A related compound, N-(4-chlorophenyl)-1-(4-methylphenyl)methanimine, has a boiling point of 354.4 °C at 760 mmHg.[3]
Density	Not available	The aforementioned methylated analogue has a density of 1.07 g/cm ³ . [3]
Solubility	Insoluble in water. Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.	Based on the nonpolar nature of the two aromatic rings.
pKa (of conjugate acid)	~5-7[4][5][6]	Typical range for protonated imines.[4][5][6]
LogP	~3.5	Predicted value for the related amine, (4-Chlorophenyl)(phenyl)methanamine.[7]

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for **(4-Chlorophenyl)(phenyl)methanimine** is not readily available in public databases, the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted based on the analysis of similar structures. For the analogous N-(4-chlorophenyl)-1-

phenylethanamine, the following $^1\text{H-NMR}$ data has been reported in CDCl_3 : δ 7.95 (d, 2H), 7.45 (m, 3H), 7.30 (d, 2H), 7.10 (d, 2H), 2.35 (s, 3H)[2]. The aromatic protons of **(4-Chlorophenyl)(phenyl)methanimine** would be expected in the δ 7-8 ppm region, with the imine proton appearing as a singlet further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The IR spectrum of an imine is characterized by a distinct C=N stretching vibration.

Table 3: Predicted Infrared Absorption Bands

Wavenumber (cm^{-1})	Functional Group
~1635	C=N stretch (imine)[8]
~3045	Aromatic C-H stretch[8]
~1610	Aromatic C=C stretch[8]
~1100-1000	C-Cl stretch

UV-Visible (UV-Vis) Spectroscopy

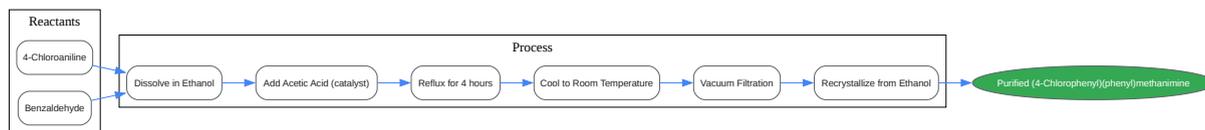
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The presence of two aromatic rings and the imine double bond in **(4-Chlorophenyl)(phenyl)methanimine** suggests it will absorb in the UV region.

Experimental Protocols

The following section details standardized protocols for the determination of key physicochemical properties of **(4-Chlorophenyl)(phenyl)methanimine**.

Synthesis of (4-Chlorophenyl)(phenyl)methanimine

The synthesis of imines is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[2]



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Caption: General workflow for the synthesis of **(4-Chlorophenyl)(phenyl)methanimine**.

Step-by-Step Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (10 mmol) in absolute ethanol (30 mL).
- **Addition of Aldehyde:** To the stirred solution, add benzaldehyde (10 mmol).
- **Catalysis:** Add 2-3 drops of glacial acetic acid to the reaction mixture.
- **Reflux:** Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Isolation:** Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
- **Purification:** Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Further purify the crude product by recrystallization from ethanol. Dry the purified crystals in a desiccator.

Melting Point Determination

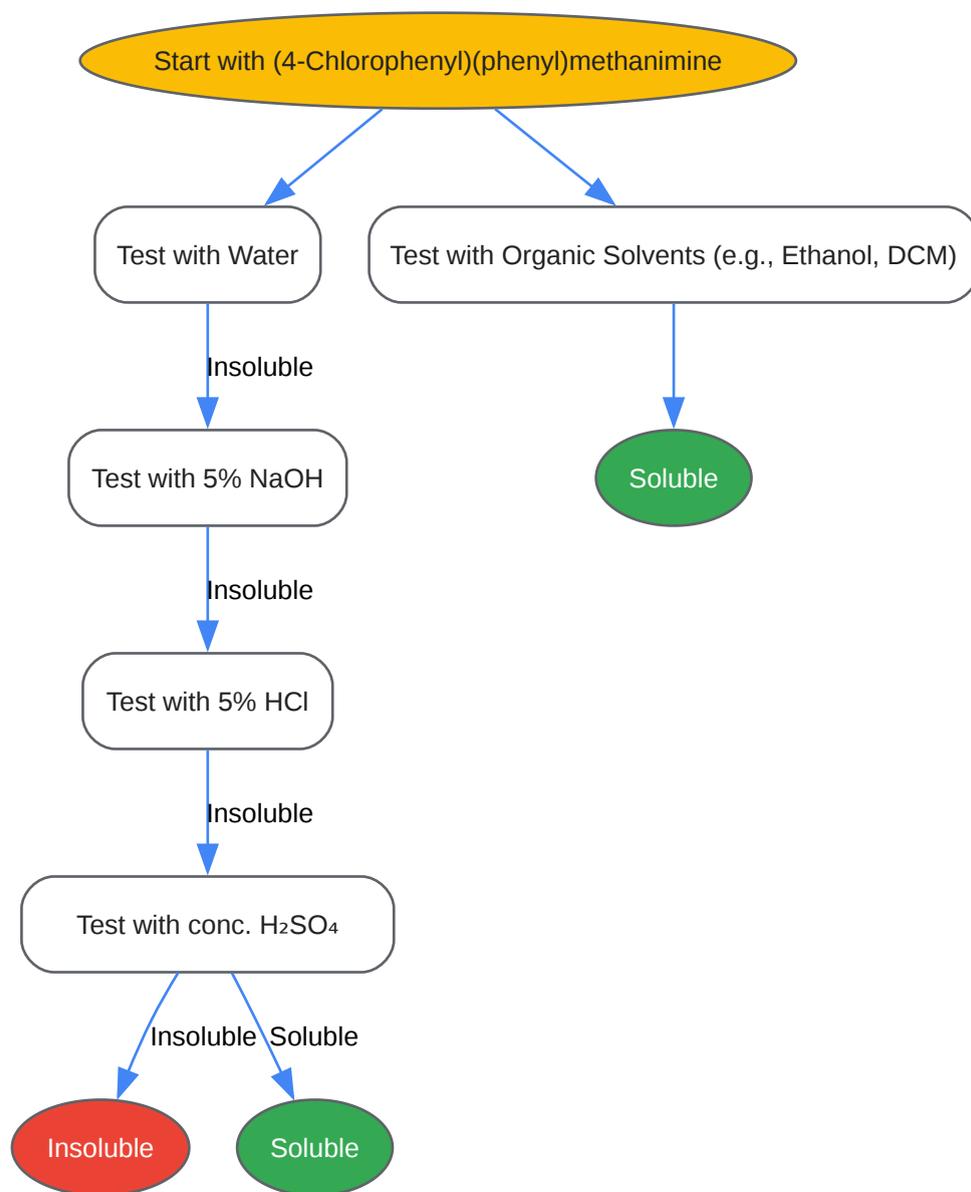
The melting point is a crucial indicator of purity.

Step-by-Step Protocol:

- **Sample Preparation:** Ensure the synthesized imine is completely dry and finely powdered.
- **Capillary Loading:** Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- **Measurement:** Place the capillary tube in a melting point apparatus.
- **Approximate Determination:** Heat the sample rapidly to get an approximate melting range.
- **Accurate Determination:** Repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
- **Recording:** Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. A sharp melting range (1-2 °C) is indicative of a pure compound.

Solubility Determination

A systematic approach to solubility testing can provide insights into the polarity and functional groups present.



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Caption: Flowchart for systematic solubility testing.

Step-by-Step Protocol:

- **Water Solubility:** Add approximately 10-20 mg of the compound to 1 mL of deionized water in a test tube. Shake vigorously for 30 seconds. Observe for dissolution.
- **Aqueous Base Solubility:** If insoluble in water, add the compound to 1 mL of 5% aqueous NaOH. Shake and observe.

- **Aqueous Acid Solubility:** If insoluble in the above, use a fresh sample and test its solubility in 1 mL of 5% aqueous HCl.
- **Strong Acid Solubility:** For compounds insoluble in aqueous acid and base, test solubility in concentrated sulfuric acid. A color change or dissolution indicates a positive result.
- **Organic Solvent Solubility:** Test the solubility in common organic solvents like ethanol, methanol, and dichloromethane.

Spectroscopic Analysis

^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified imine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- **Data Acquisition:** Acquire the spectra on a standard NMR spectrometer.
- **Data Processing:** Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind 1-2 mg of the solid sample with ~100 mg of dry KBr using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- **Data Acquisition:** Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm^{-1} .

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
- Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Conclusion

(4-Chlorophenyl)(phenyl)methanimine is a molecule of significant interest in synthetic and medicinal chemistry. This guide has synthesized the available data on its physicochemical properties and provided detailed, actionable protocols for their experimental determination. A comprehensive characterization of this and similar imines is crucial for advancing their application in the development of novel chemical entities.

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